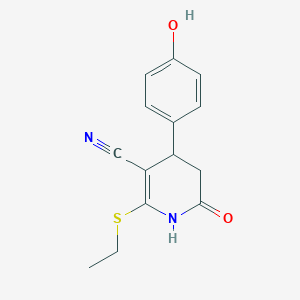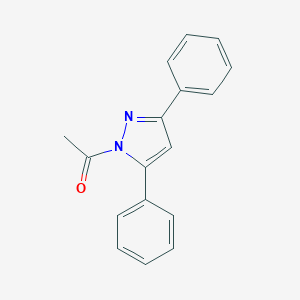
1-acetyl-3,5-diphenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-3,5-diphenyl-1H-pyrazole, also known as ADPP, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ADPP is a pyrazoline derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, anti-tumor, and anti-oxidant properties.
Wirkmechanismus
The mechanism of action of 1-acetyl-3,5-diphenyl-1H-pyrazole is not fully understood. However, it has been suggested that 1-acetyl-3,5-diphenyl-1H-pyrazole exerts its biological activities through the modulation of various signaling pathways. 1-acetyl-3,5-diphenyl-1H-pyrazole has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), which are transcription factors involved in the regulation of inflammation and cell proliferation. 1-acetyl-3,5-diphenyl-1H-pyrazole has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism and the inhibition of cell proliferation.
Biochemische Und Physiologische Effekte
1-acetyl-3,5-diphenyl-1H-pyrazole exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to inhibit the production of ROS in cells. 1-acetyl-3,5-diphenyl-1H-pyrazole has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo. In addition, 1-acetyl-3,5-diphenyl-1H-pyrazole has been shown to reduce the levels of serum glucose, triglycerides, and cholesterol in diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-3,5-diphenyl-1H-pyrazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, there are also some limitations to using 1-acetyl-3,5-diphenyl-1H-pyrazole in lab experiments. 1-acetyl-3,5-diphenyl-1H-pyrazole is a relatively new compound, and its mechanism of action is not fully understood. In addition, there is limited information available on the toxicity and pharmacokinetics of 1-acetyl-3,5-diphenyl-1H-pyrazole.
Zukünftige Richtungen
There are several future directions for the study of 1-acetyl-3,5-diphenyl-1H-pyrazole. One area of research could focus on the optimization of the synthesis method for 1-acetyl-3,5-diphenyl-1H-pyrazole to improve the yield and purity of the compound. Another area of research could focus on the elucidation of the mechanism of action of 1-acetyl-3,5-diphenyl-1H-pyrazole, which would provide insights into its biological activities and potential therapeutic applications. Additionally, further studies could investigate the toxicity and pharmacokinetics of 1-acetyl-3,5-diphenyl-1H-pyrazole, which would be important for the development of 1-acetyl-3,5-diphenyl-1H-pyrazole as a potential therapeutic agent.
Synthesemethoden
The synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole can be achieved through various methods, including the reaction of chalcones with hydrazine hydrate, the reaction of β-ketoesters with hydrazine hydrate, and the reaction of α,β-unsaturated ketones with phenylhydrazine. The most commonly used method for the synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole is the reaction of chalcones with hydrazine hydrate. This method involves the condensation of an aryl ketone with an aryl aldehyde in the presence of a base, followed by the reaction of the resulting chalcone with hydrazine hydrate. The reaction yields 1-acetyl-3,5-diphenyl-1H-pyrazole as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-acetyl-3,5-diphenyl-1H-pyrazole has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anti-inflammatory, analgesic, anti-tumor, and anti-oxidant properties. 1-acetyl-3,5-diphenyl-1H-pyrazole has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), and to reduce the levels of reactive oxygen species (ROS) in cells. 1-acetyl-3,5-diphenyl-1H-pyrazole has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
1154-63-8 |
|---|---|
Produktname |
1-acetyl-3,5-diphenyl-1H-pyrazole |
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
1-(3,5-diphenylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C17H14N2O/c1-13(20)19-17(15-10-6-3-7-11-15)12-16(18-19)14-8-4-2-5-9-14/h2-12H,1H3 |
InChI-Schlüssel |
LEZLHOKJTQXBOW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)N1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Löslichkeit |
0.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



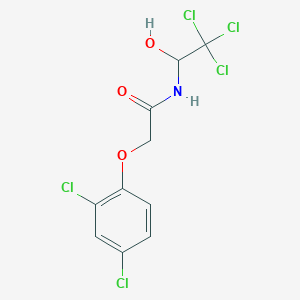
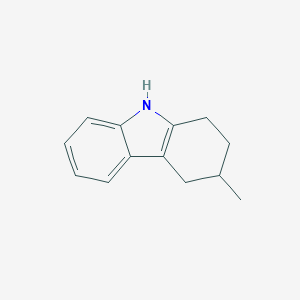

![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)
![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)
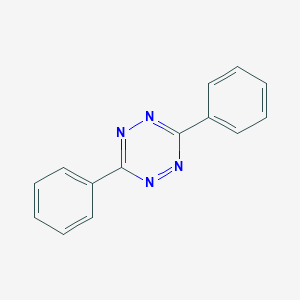
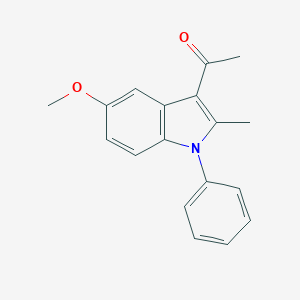
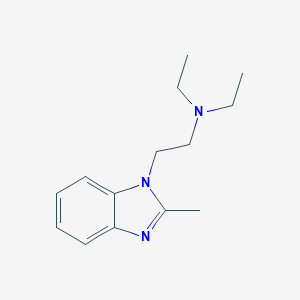
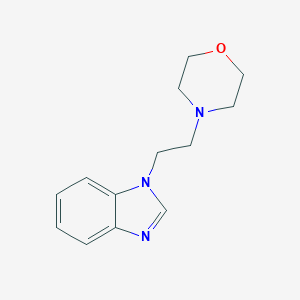
![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)
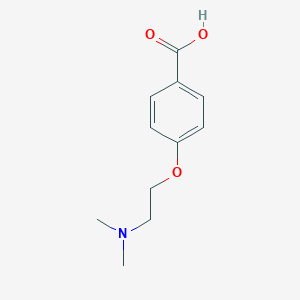
![2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B188314.png)
